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Abstract

Tetrairidium dodecacarbonyl, Ir4(CO)12, stands as a cornerstone compound in the field of
metal carbonyl cluster chemistry. Its highly symmetric tetrahedral arrangement of iridium atoms,
exclusively coordinated by terminal carbonyl ligands, has prompted extensive investigation into
its electronic structure and bonding. This technical guide provides a comprehensive overview of
the electronic properties of Ira(CO)12, synthesizing crystallographic, spectroscopic, and
computational data. Detailed experimental protocols for its synthesis and characterization are
presented, alongside a thorough analysis of its molecular orbital framework. This document is
intended to serve as a detailed resource for researchers leveraging the unique properties of
this and related metal clusters in fields ranging from catalysis to materials science and drug
development.

Molecular Structure and Bonding

Tetrairidium dodecacarbonyl is a crystalline solid that possesses a distinctive molecular
architecture. The core of the molecule consists of a tetrahedral cluster of four iridium atoms.
Each iridium atom is coordinated to three terminal carbonyl (CO) ligands, resulting in a
molecule with overall Td symmetry. This high symmetry, with all-terminal CO ligands,
distinguishes it from its lighter congeners, tetracobalt dodecacarbonyl (Co4(CO)12) and
tetrarhodium dodecacarbonyl (Rha(CO)12), which exhibit structures of Csv symmetry due to the
presence of bridging carbonyl groups.[1][2]
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The bonding within the Irs cluster and the interaction between the iridium atoms and the
carbonyl ligands are best described by molecular orbital (MO) theory. Extended Hiickel and
Density Functional Theory (DFT) calculations have been instrumental in elucidating the
electronic structure. These studies indicate the presence of six direct metal-metal (Ir-Ir) o-
bonds within the tetrahedral core.[3] The stability of the Td structure over a hypothetical Csv
structure with bridging carbonyls has been a subject of computational investigation, with DFT
studies confirming the energetic preference for the all-terminal ligand arrangement.

The interaction between the iridium atoms and the carbonyl ligands involves a synergistic
bonding mechanism. This entails o-donation from the highest occupied molecular orbital
(HOMO) of the CO molecule to empty d-orbitals on the iridium atom, and 1t-back-donation from
filled iridium d-orbitals into the lowest unoccupied molecular orbital (LUMO), which is a t* anti-
bonding orbital, of the CO ligand. This back-donation strengthens the metal-ligand bond and
weakens the carbon-oxygen bond, a phenomenon that can be observed through vibrational
spectroscopy.

Molecular Structure Diagram

Molecular structure of Tetrairidium Dodecacarbonyl.

Quantitative Structural Data

The precise molecular geometry of Ira(CO)12 has been determined by single-crystal X-ray
diffraction. The seminal work by Churchill and Hutchinson revealed a complex crystallographic
disorder but confirmed the essential Td symmetry of the molecule.[4] The average Ir-Ir bond
length was determined to be 2.693 A.[4][5]

Bond Average Length (A)
Ir-1Ir 2.693

Ir-C 1.87 (approx.)

c-0 1.15 (approx.)

Table 1: Key bond lengths in Tetrairidium

Dodecacarbonyl.
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Angle Average Angle (degrees)
Ir-1Ir-1Ir 60

C-Ir-C 90 (approx.)

Ir-C-0 180 (approx.)

Table 2: Key bond angles in Tetrairidium

Dodecacarbonyl.

Spectroscopic Properties

Vibrational spectroscopy is a powerful tool for probing the electronic structure of metal
carbonyls. The C-O stretching frequencies are particularly informative, as they are sensitive to
the extent of rt-back-donation from the metal to the carbonyl ligands.

Infrared and Raman Spectroscopy

The infrared (IR) and Raman spectra of Ira(CO)12 have been extensively studied. In the solid
state, the high Td symmetry results in a relatively simple vibrational spectrum in the carbonyl
stretching region (v(CO)).
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Vibrational ) ) Frequency
. Symmetry IR Active Raman Active (cm-)
v(CO) A1 No Yes 2079
v(CO) E No Yes 2058
v(CO) T2 Yes Yes 2038, 2017
v(Ir-C) A1 No Yes 461

v(Ir-C) T2 Yes Yes 420
o(Ir-C-0) E No Yes ~500-600
o(Ir-C-0) T1, T2 Yes Yes ~500-600
v(Ir-Ir) Az No Yes 163

v(Ir-Ir) E No Yes 126

v(Ir-1r) T2 Yes Yes 98

Table 3:

Vibrational

frequencies of
Tetrairidium

Dodecacarbonyl.

The observation of multiple bands in the T2 mode in the IR spectrum is due to the resolution of
degeneracy in the solid state. The positions of the v(CO) bands at relatively high frequencies
are consistent with the presence of only terminal carbonyl ligands and a moderate degree of 1-
back-donation from the iridium centers.

Experimental Protocols
Synthesis of Tetroiridium Dodecacarbonyl

The synthesis of Ira(CO)12 is typically achieved through a two-step reductive carbonylation of a
suitable iridium precursor, such as hydrated iridium(lll) chloride (IrCls-xH20).[6][7]

Step 1: Formation of the Dicarbonyl Dichloroiridate(lI) Anion
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Hydrated iridium(lIl) chloride is dissolved in a suitable solvent, such as 2-methoxyethanol. The
solution is then purged with carbon monoxide gas at elevated temperatures (e.g., 120-130 °C).
This step reduces the iridium from the +3 to the +1 oxidation state, forming the anionic complex
[Ir(CO)2Cl2]~.

Step 2: Reductive Carbonylation to Tetroiridium Dodecacarbonyl

The solution containing the [Ir(CO)2Clz]~ intermediate is then subjected to further reduction in
the presence of a reducing agent and continued carbon monoxide bubbling. Common reducing
agents include zinc metal or hydrogen gas. This step leads to the formation of the canary-
yellow crystalline product, Ira(CO)12, which precipitates from the solution. The crude product
can be purified by recrystallization from a suitable solvent like toluene or by sublimation.

Step 1: Formation of [Ir(CO)2CI2]-

Heat (120-130 °C)

Carbon Monoxide (CO)
- CO, Heat
IrCI3-xH20 in
2-methoxyethanol
Purification

Step 2: Reductivew Recrystallization
|y (e.g., from toluene)
—
Reducing Agent
(e.g., Zn or H2)

[Ir(CO)2CI2]- solution

Reducing Agent, CO
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Workflow for the synthesis of Tetrairidium Dodecacarbonyl.
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Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals of Ira(CO)1z is crucial for accurate structural
determination.

Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of
the compound in an appropriate solvent, such as toluene or a mixture of dichloromethane and
hexane. The solution should be left undisturbed in a vibration-free environment to allow for the
slow growth of well-formed crystals.

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray
diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a cryostream
to minimize thermal vibrations and potential crystal decay. The diffractometer, equipped with a
monochromatic X-ray source (e.g., Mo Ka or Cu Ka radiation) and a sensitive detector (e.g., a
CCD or CMOS detector), is used to collect a series of diffraction images as the crystal is
rotated through a range of angles.

Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell parameters and the space group. The structure is then solved using direct methods
or Patterson methods to obtain an initial model of the atomic positions. This model is
subsequently refined against the experimental data using least-squares methods to optimize
the atomic coordinates, and thermal displacement parameters, and to minimize the difference
between the observed and calculated structure factors.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: For solid-state IR spectroscopy, a small amount of the crystalline
Ira(CO)a2 is finely ground with dry potassium bromide (KBr) powder and pressed into a thin,
transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR)
spectrometer. For solution-phase measurements, the compound is dissolved in a suitable
transparent solvent (e.g., hexane or dichloromethane) and placed in a liquid cell with windows
transparent to IR radiation (e.g., NaCl or CaFz).

Raman Spectroscopy: For Raman spectroscopy, a crystalline sample is placed in a sample
holder and irradiated with a monochromatic laser beam (e.g., from an argon-ion or diode laser).
The scattered light is collected at a 90-degree angle to the incident beam and passed through
a monochromator to a sensitive detector (e.g., a CCD).
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Molecular Orbital Analysis

A qualitative molecular orbital diagram for the Ira tetrahedral core can be constructed by
considering the interactions of the valence orbitals of the four iridium atoms. The 18 valence
electrons of the Ira cluster (4 x 9) occupy a set of bonding and non-bonding molecular orbitals.

The interaction with the twelve carbonyl ligands leads to a more complex MO diagram. The o-
donating orbitals of the CO ligands interact with the empty d-orbitals of the iridium cluster,
forming a set of low-lying bonding MOs. The 1t-acceptor orbitals (11*) of the CO ligands interact
with the filled d-orbitals of the iridium cluster, resulting in a set of bonding and anti-bonding
MOs.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of the
cluster. In Ira(CO)12, the HOMO is primarily metal-metal bonding in character, while the LUMO
is largely composed of anti-bonding orbitals with significant contributions from the carbonyl! t*
orbitals. The energy gap between the HOMO and LUMO is a key factor in determining the
electronic and photophysical properties of the cluster.

Ir4 Cluster Orbitals

Ir-Ir Bonding MOs Ir-Ir Non-bonding MOs CO o Orbitals Ir-Ir Anti-bonding MOs CO rt* Orbitals
AN : / \ =
\ J }A(Q‘O)H Molecular Orbitals * /
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Anti-bonding MOs
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Conceptual Molecular Orbital Diagram for Ira(CO)12.
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Conclusion

The electronic structure of tetrairidium dodecacarbonyl is a testament to the intricate
interplay of metal-metal and metal-ligand bonding in high-nuclearity carbonyl clusters. Its
unique Td symmetry, a consequence of the exclusive presence of terminal carbonyl ligands,
has been firmly established through X-ray crystallography and vibrational spectroscopy.
Computational studies have provided a deeper understanding of the molecular orbital
framework, highlighting the nature of the frontier orbitals that govern its reactivity. The detailed
experimental protocols provided herein offer a practical guide for the synthesis and
characterization of this important molecule. A thorough grasp of the electronic structure of
Ira(CO)12 is not only fundamental to the field of organometallic chemistry but also provides a
crucial foundation for the rational design of novel catalysts, functional materials, and
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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